4-Isobutyl-2,5-dimethoxybenzaldehyde
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Overview
Description
4-Isobutyl-2,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C13H18O3. It is a derivative of benzaldehyde, featuring two methoxy groups at positions 2 and 5 on the aromatic ring, and an isobutyl group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-2,5-dimethoxybenzaldehyde typically involves the alkylation of 2,5-dimethoxybenzaldehyde with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Isobutyl-2,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Isobutyl-2,5-dimethoxybenzoic acid
Reduction: 4-Isobutyl-2,5-dimethoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Isobutyl-2,5-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 4-Isobutyl-2,5-dimethoxybenzaldehyde involves its interaction with cellular components. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems. The compound targets enzymes such as superoxide dismutases and glutathione reductase, leading to oxidative stress and inhibition of fungal growth .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of psychoactive substances like 2C-H and related phenethylamines.
4-Bromo-2,5-dimethoxybenzaldehyde: Used as a pharmaceutical intermediate.
Uniqueness
4-Isobutyl-2,5-dimethoxybenzaldehyde is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
89556-62-7 |
---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2,5-dimethoxy-4-(2-methylpropyl)benzaldehyde |
InChI |
InChI=1S/C13H18O3/c1-9(2)5-10-6-13(16-4)11(8-14)7-12(10)15-3/h6-9H,5H2,1-4H3 |
InChI Key |
PKDYEPBTNRRUJK-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC(=C(C=C1OC)C=O)OC |
Canonical SMILES |
CC(C)CC1=CC(=C(C=C1OC)C=O)OC |
Origin of Product |
United States |
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